molecular formula C20H27N3O5 B2922362 ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)piperidine-1-carboxylate CAS No. 1351581-88-8

ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)piperidine-1-carboxylate

Cat. No.: B2922362
CAS No.: 1351581-88-8
M. Wt: 389.452
InChI Key: OMYMFDVDTPECDA-UHFFFAOYSA-N
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Description

Ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a morpholine ring, and a benzyl group. The molecular formula of this compound is C20H26N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the piperidine intermediate.

    Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride and a base such as sodium hydroxide.

    Amidation: The final step involves the formation of the amide bond, where the morpholine derivative reacts with an appropriate carboxylic acid derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)piperidine-1-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)piperidine-1-carboxylate can be compared with similar compounds such as:

    Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate: Similar structure but lacks the amido group, leading to different chemical and biological properties.

    Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate: Contains a piperidine ring and benzyl group but differs in the position and nature of functional groups.

    Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride: Similar core structure but exists as a hydrochloride salt, affecting its solubility and reactivity.

Properties

IUPAC Name

ethyl 4-[(4-benzyl-5-oxomorpholine-3-carbonyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5/c1-2-28-20(26)22-10-8-16(9-11-22)21-19(25)17-13-27-14-18(24)23(17)12-15-6-4-3-5-7-15/h3-7,16-17H,2,8-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYMFDVDTPECDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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